molecular formula C26H21FO7 B3151187 (3,5-Dibenzoyloxy-4-fluorooxolan-2-yl)methyl benzoate CAS No. 704916-12-1

(3,5-Dibenzoyloxy-4-fluorooxolan-2-yl)methyl benzoate

Cat. No.: B3151187
CAS No.: 704916-12-1
M. Wt: 464.4 g/mol
InChI Key: JOAHVPNLVYCSAN-UHFFFAOYSA-N
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Description

(3,5-Dibenzoyloxy-4-fluorooxolan-2-yl)methyl benzoate: is an organic compound that belongs to the class of oxolanes. Oxolanes are cyclic ethers with a five-membered ring consisting of four carbon atoms and one oxygen atom. This compound is characterized by the presence of benzoyloxy groups and a fluorine atom attached to the oxolane ring, making it a unique and interesting molecule for various scientific studies.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3,5-Dibenzoyloxy-4-fluorooxolan-2-yl)methyl benzoate typically involves multiple steps, starting from readily available precursors. One common method includes the following steps:

    Formation of the Oxolane Ring: The oxolane ring can be synthesized through the cyclization of a suitable diol or by using a ring-closing metathesis reaction.

    Introduction of Fluorine: The fluorine atom can be introduced via a fluorination reaction using reagents such as diethylaminosulfur trifluoride (DAST) or Selectfluor.

    Benzoylation: The hydroxyl groups on the oxolane ring are then protected by benzoylation using benzoyl chloride in the presence of a base like pyridine.

    Final Coupling: The benzoylated oxolane is then coupled with benzoic acid or its derivatives to form the final product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield, purity, and cost-effectiveness, often using continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzylic positions, using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols using reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions, such as using sodium azide or thiols.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Sodium azide, thiols, and organometallic reagents.

Major Products:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of azides, thiols, or other substituted derivatives.

Scientific Research Applications

Chemistry:

    Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.

    Study of Reaction Mechanisms: Serves as a model compound to study various reaction mechanisms involving fluorinated oxolanes.

Biology:

    Enzyme Inhibition Studies: Investigated for its potential to inhibit specific enzymes due to its unique structure.

    Biological Activity: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine:

    Drug Development: Explored as a potential lead compound in the development of new pharmaceuticals.

    Prodrug Design: Used in the design of prodrugs that can be activated in specific biological environments.

Industry:

    Material Science: Utilized in the development of new materials with specific properties, such as fluorinated polymers.

    Chemical Manufacturing: Employed as a reagent or intermediate in various chemical manufacturing processes.

Mechanism of Action

The mechanism of action of (3,5-Dibenzoyloxy-4-fluorooxolan-2-yl)methyl benzoate depends on its specific application. In enzyme inhibition studies, the compound may interact with the active site of the enzyme, blocking its activity. The fluorine atom and benzoyloxy groups play crucial roles in binding to the enzyme and stabilizing the interaction. In biological systems, the compound may undergo metabolic transformations, releasing active metabolites that exert their effects on molecular targets and pathways.

Comparison with Similar Compounds

  • (3,5-Dibenzoyloxy-4-chlorooxolan-2-yl)methyl benzoate
  • (3,5-Dibenzoyloxy-4-bromooxolan-2-yl)methyl benzoate
  • (3,5-Dibenzoyloxy-4-iodooxolan-2-yl)methyl benzoate

Comparison:

  • Fluorine vs. Halogens: The presence of fluorine in (3,5-Dibenzoyloxy-4-fluorooxolan-2-yl)methyl benzoate makes it more electronegative and potentially more reactive compared to its chloro, bromo, and iodo counterparts.
  • Reactivity: Fluorinated compounds often exhibit different reactivity patterns due to the strong carbon-fluorine bond, which can influence the compound’s stability and interactions in chemical and biological systems.
  • Biological Activity: The unique properties of fluorine can enhance the compound’s biological activity, making it a valuable candidate for drug development and other applications.

Properties

IUPAC Name

(3,5-dibenzoyloxy-4-fluorooxolan-2-yl)methyl benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H21FO7/c27-21-22(33-24(29)18-12-6-2-7-13-18)20(16-31-23(28)17-10-4-1-5-11-17)32-26(21)34-25(30)19-14-8-3-9-15-19/h1-15,20-22,26H,16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOAHVPNLVYCSAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)OCC2C(C(C(O2)OC(=O)C3=CC=CC=C3)F)OC(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H21FO7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

464.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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